Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate
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Overview
Description
Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyl group, a thiazole ring, and a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate typically involves a multi-step process. One common method includes the reaction of diethyl ethoxymethylenemalonate with a primary amine and a 1,3-dicarbonyl compound under microwave-assisted conditions. This reaction yields the desired product with high efficiency, often exceeding 74% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-yield production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted malonates.
Scientific Research Applications
Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of various bioactive compounds and materials.
Mechanism of Action
The mechanism by which diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate exerts its effects involves interactions with specific molecular targets. In the case of its antifungal activity, the compound likely disrupts the cellular processes of the pathogen, leading to inhibited growth or cell death. The exact molecular pathways and targets are still under investigation, but it is believed to involve interference with key enzymes and cellular structures.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-((aryl(alkyl)amino)methylene)malonates: These compounds share a similar core structure but differ in the substituents attached to the aromatic ring.
Polysubstituted-2-pyridones: These are related compounds formed through similar synthetic routes and have comparable biological activities.
Uniqueness
What sets diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate apart is its specific combination of a naphthyl group and a thiazole ring, which imparts unique chemical and biological properties. This structural uniqueness contributes to its potential as a versatile intermediate and bioactive compound in various research and industrial applications.
Biological Activity
Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate (CAS No. 478258-62-7) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and implications for therapeutic applications.
- Molecular Formula : C21H20N2O4S
- Molecular Weight : 396.46 g/mol
- Boiling Point : 523.6 °C (predicted)
- Density : 1.291 g/cm³ (predicted)
- pKa : 2.71 (predicted)
Synthesis
This compound can be synthesized through various methods involving thiazole derivatives and diethyl malonate. The synthesis typically includes condensation reactions that yield the desired product with high purity.
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anticancer, and antimalarial properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
Thiazole-containing compounds have been recognized for their anticancer potential. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell cycle progression.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against bacterial strains | |
Anticancer | Inhibits growth in cancer cell lines | |
Antimalarial | Potential activity against Plasmodium |
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the thiazole ring and the naphthyl group significantly influence the biological activity of the compound. For instance:
- Electron-withdrawing groups at specific positions on the phenyl ring enhance antimalarial activity.
- The presence of a thiazole moiety is critical for antimicrobial efficacy.
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiazole derivatives, including this compound), against resistant strains of bacteria. Results indicated a marked reduction in bacterial viability, suggesting potential for therapeutic use in infections caused by resistant pathogens.
- Anticancer Properties : In a series of experiments on human cancer cell lines, diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-y]amino}methylene)malonate demonstrated IC50 values indicating effective cytotoxicity comparable to established chemotherapeutics.
Properties
IUPAC Name |
diethyl 2-[[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-3-26-19(24)17(20(25)27-4-2)12-22-21-23-18(13-28-21)16-10-9-14-7-5-6-8-15(14)11-16/h5-13H,3-4H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZGBLSCAUCXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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